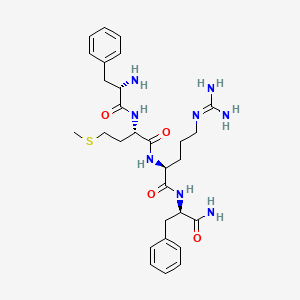

Phe-met-arg-D-phe amide

Description

Properties

IUPAC Name |

(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-NEWJYFPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analytical Characterization Methodologies

Solid-Phase Peptide Synthesis Approaches for FMRFamide Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like Phe-Met-Arg-D-Phe amide. wikipedia.orgiris-biotech.de This method involves building the peptide chain sequentially while one end is attached to an insoluble solid support. iris-biotech.deamericanpeptidesociety.org

Application of Fmoc Chemistry Protocols

The most prevalent method for SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. iris-biotech.denih.govmdpi.com This approach utilizes the base-labile Fmoc protecting group for the α-amino group of the amino acids. scielo.org.mx The synthesis cycle involves several key steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.comembrapa.br Alternatives such as 4-methylpiperidine (B120128) are also used. scielo.org.mx This exposes the free amino group for the next coupling step.

Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent to facilitate the formation of the peptide bond. embrapa.br Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. embrapa.brnih.gov The activated amino acid is then added to the resin, and the coupling reaction proceeds. google.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. iris-biotech.de

This cycle is repeated for each amino acid in the sequence. For the synthesis of a peptide amide like this compound, a specialized resin, such as a Rink Amide resin, is often employed. This resin allows for the cleavage of the final peptide with a C-terminal amide group. google.com

Specific Considerations for D-Amino Acid Incorporation at the C-Terminus

The incorporation of D-amino acids, such as the D-phenylalanine at the C-terminus of this compound, is a key modification. D-amino acids are introduced to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. lifetein.commblintl.com

Several important factors are considered when incorporating D-amino acids:

Availability of Building Blocks: Fmoc-protected D-amino acids are commercially available and can be incorporated using standard SPPS protocols without significant difficulty. peptide.comabyntek.com

Potential for Racemization: While the use of D-amino acids is intentional, preventing the racemization (conversion between L- and D-isomers) of other amino acids in the chain during activation and coupling is a critical challenge in peptide synthesis. americanpeptidesociety.org The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Impact on Structure and Function: The presence of a D-amino acid can influence the peptide's secondary structure and its interaction with biological targets. lifetein.com For instance, the inversion of chirality from L-Phe to D-Phe has been shown to dramatically increase the potency of certain melanocortin receptor agonists. acs.org However, the ribosome's ability to incorporate D-amino acids is limited, highlighting the importance of chemical synthesis for creating such analogs. researchgate.net The presence of a D-amino acid at the C-terminus of a peptide chain has been shown to alter the conformation of the ribosome. researchgate.net

Purification Techniques for Peptide Analogs

Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities, such as truncated or deletion sequences. gilson.com Therefore, a robust purification strategy is essential.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying synthetic peptides. gilson.comresearchgate.neteurogentec.com This technique separates molecules based on their hydrophobicity.

Principle of Separation: The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. nih.govgoogle.com

Gradient Elution: A gradient of increasing organic solvent concentration is applied. Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, including the target peptide, are retained longer and elute at higher organic solvent concentrations. nih.govgoogle.com This allows for the separation of the full-length product from more polar, truncated impurities.

Purity Assessment: RP-HPLC is also used to assess the purity of the final peptide product, with purities of ≥95% being a common standard. acs.orgsigmaaldrich.com

| RP-HPLC Purification Parameters | Typical Values/Conditions |

| Stationary Phase | C8 or C18 silica-based columns |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Elution | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at ~210-220 nm |

| Purity Goal | ≥95% |

Affinity Chromatography in Peptide Isolation

Affinity chromatography is a powerful purification technique that separates molecules based on specific binding interactions. gilson.comresearchgate.net While less common for routine purification of small synthetic peptides compared to RP-HPLC, it can be highly effective, particularly for isolating peptides from complex biological extracts or for specific applications. nih.govoup.com

Mechanism: This method utilizes a stationary phase (resin) to which a ligand with a specific affinity for the target peptide is covalently attached. doi.org When the crude mixture is passed through the column, the target peptide binds to the ligand, while impurities are washed away. gilson.com The bound peptide is then eluted by changing the buffer conditions to disrupt the binding interaction.

Application to FMRFamide Analogs: In the context of FMRFamide-related peptides, immunoaffinity chromatography has been successfully used. nih.govoup.com This involves using antibodies that specifically recognize a part of the peptide sequence, such as the Arg-Phe-NH2 motif, as the affinity ligand. nih.gov This method offers very high selectivity.

Structural Confirmation and Analytical Methods

Once purified, the identity and structural integrity of the synthesized this compound must be unequivocally confirmed. This is achieved through a combination of analytical techniques. almacgroup.comijsra.net

Mass Spectrometry (MS): This is a fundamental tool for peptide analysis. mtoz-biolabs.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. ijsra.net

Molecular Weight Confirmation: MS (B15284909) provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. sigmaaldrich.comalmacgroup.commtoz-biolabs.com

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting fragment ions (typically b- and y-ions). almacgroup.combiosynth.com This fragmentation pattern provides information that confirms the amino acid sequence. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detailed structural elucidation. mtoz-biolabs.comeuropa.eu

Sequence and Structural Confirmation: One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the peptide's sequence and provide information about the spatial arrangement of atoms, including the conformation of the peptide backbone and side chains. almacgroup.combiosynth.comeuropa.eu

Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This technique can also be used to determine the chiral purity by identifying the presence of D- and L-amino acids. almacgroup.com

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms molecular weight and provides empirical formula. |

| Tandem MS (MS/MS) | Verifies the amino acid sequence by fragmentation analysis. |

| NMR Spectroscopy | Elucidates the 3D structure and confirms sequence and stereochemistry. |

| Amino Acid Analysis (AAA) | Determines the ratio of constituent amino acids and their chiral purity. |

A comprehensive approach combining these synthesis, purification, and characterization methods ensures the production of high-quality this compound for reliable scientific investigation. almacgroup.commtoz-biolabs.com

Amino Acid Sequencing

The determination of the amino acid sequence of peptides, including isomers like this compound, relies on precise analytical methods that can verify the order and stereochemistry of each amino acid.

Research Findings

A significant challenge in peptide sequencing, particularly when D-amino acids are present, is the potential for racemization (the conversion of a D- or L-amino acid to a mixture of both) during the analytical process. The conventional Edman degradation procedure, which sequentially removes amino acid residues from the N-terminus, traditionally uses strong acids like trifluoroacetic acid (TFA) for the cyclization and cleavage step. However, TFA has been shown to cause racemization, which would compromise the accurate identification of the D-phenylalanine residue in this compound. nih.gov

To overcome this, a modified sequencing method has been developed. This method utilizes the Lewis acid boron trifluoride (BF3), an aprotic acid, for the cyclization/cleavage reaction. Research has demonstrated that using BF3 significantly suppresses racemization. nih.gov When this method was applied to the sequencing of D-Phe-Met-Arg-Phe-amide, it successfully retained the D/L-configuration of the amino acid residues, allowing for unambiguous identification. nih.gov The process involves derivatizing the peptide with a fluorescent reagent, followed by cleavage with BF3 and subsequent analysis by LC/MS to identify the liberated amino acid derivative without altering its stereochemistry. nih.gov

Table 1: Comparison of Reagents in Edman Sequencing for Retaining Amino Acid Configuration

| Reagent | Reagent Type | Effect on Racemization | Suitability for D-Amino Acid Sequencing |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Protic Acid | Causes significant racemization | Low |

| Boron Trifluoride (BF3) | Aprotic Lewis Acid | Scarcely any racemization observed | High |

Mass Spectrometry Applications (e.g., Fast-Atom-Bombardment and Tandem Mass Spectrometry)

Mass spectrometry is an indispensable tool for the structural analysis of neuropeptides. Techniques such as Fast-Atom-Bombardment (FAB) and Tandem Mass Spectrometry (MS/MS) are particularly powerful for characterizing compounds like this compound.

Fast-Atom-Bombardment Mass Spectrometry (FAB-MS)

Introduced in the early 1980s, FAB-MS was a breakthrough for analyzing non-volatile and thermally unstable molecules like peptides. springernature.comnumberanalytics.com The technique involves bombarding the sample, which is mixed in a liquid matrix such as glycerol, with a high-energy beam of neutral atoms (e.g., Argon or Xenon). springernature.comcreative-proteomics.com This process sputters and ionizes the sample molecules, typically by protonation to form a pseudomolecular ion ([M+H]+). springernature.com

The primary application of FAB-MS in peptide analysis is the accurate determination of molecular weight. capes.gov.br This information provides direct confirmation of the peptide's elemental composition. For related peptides like Phe-Met-Arg-Phe-NH2, FAB-MS has been used to confirm the structure of both native and synthetic versions. nih.gov This technique is suitable for verifying the mass of this compound, which has a molecular weight of approximately 598.76 g/mol . sigmaaldrich.comechelon-inc.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a more advanced technique that provides detailed sequence and structural information. In an MS/MS experiment, ions of a specific mass-to-charge ratio (like the [M+H]+ ion of this compound) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer. acs.orgwiley-vch.de

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, producing characteristic "b" and "y" ion series. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed. acs.org

This method is highly effective for:

Sequencing: The structure of FMRFamide-related peptides has been confirmed using tandem mass spectrometry. nih.gov

Identifying Modifications: MS/MS can pinpoint the location of modifications. For instance, the oxidation of methionine, a residue present in this compound, results in a mass increase of 16 Da. During CID, an oxidized methionine residue produces a characteristic neutral loss of 64 Da (methanesulfenic acid), which is a useful diagnostic marker. researchgate.net

Distinguishing Isomers: While standard CID may not distinguish between isomeric amino acids like leucine (B10760876) and isoleucine, specialized fragmentation techniques within tandem MS can provide this information. acs.org Similarly, while distinguishing D- and L-amino acids is not straightforward, specific experimental conditions and chiral derivatization can be employed.

Table 2: Predicted Major Fragment Ions (b- and y-series) for this compound in Tandem Mass Spectrometry

| Sequence | b-ion (m/z) | y-ion (m/z) | Amino Acid |

|---|---|---|---|

| Phe | 148.08 | 599.32 | Phe- |

| Met | 279.12 | 452.24 | Met- |

| Arg | 435.22 | 321.20 | Arg- |

| D-Phe | 582.30 | 165.10 | D-Phe-NH2 |

Molecular Interactions and Receptor Pharmacology of Phe Met Arg D Phe Amide

Identification and Characterization of Cognate Receptors

The physiological effects of Phe-Met-Arg-D-Phe amide are initiated by its binding to specific receptors. The primary targets for this neuropeptide are the Neuropeptide FF (NPFF) receptors, which are G protein-coupled receptors (GPCRs). sdbonline.orgsmolecule.com

Specificity of Binding to Neuropeptide FF (NPFF) Receptors

This compound exhibits a notable specificity for Neuropeptide FF (NPFF) receptors. nih.gov While it binds to these receptors, its affinity is comparatively lower than the endogenous ligand, Neuropeptide FF (NPFF). nih.gov The shared C-terminal Arg-Phe-NH2 sequence between FMRFamide and NPFF is crucial for this binding. nih.govnih.gov Studies have shown that while substitutions at the first and second positions of FMRFamide are generally tolerated, the C-terminal Arg-Phe-amide is essential for receptor binding. nih.gov In fact, FMRFamide has been found to be approximately 7-fold more potent than PQRFamide, another related peptide, in binding to NPFF receptors. nih.gov

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction between this compound and its receptors has been characterized by its binding kinetics and affinity. In peptidergic caudodorsal neurons of the mollusc Lymnaea stagnalis, this compound activates a potassium current with an ED₅₀ of 23 nM. medchemexpress.comtargetmol.comrupress.orgchemsrc.com The onset of the response to FMRFamide can be relatively slow, with a rise time of approximately 650 ms (B15284909) at -40 mV. rupress.orgnih.govnih.gov However, this is largely influenced by the steps in the signal transduction pathway preceding the actual channel activation. rupress.orgnih.govnih.gov When the signal transduction pathway is pre-activated, the subsequent current onset is much more rapid. rupress.orgnih.govnih.gov

Competitive ligand binding assays in rat spinal cord have provided further insights into the affinity of FMRFamide for NPFF receptors. nih.gov These studies have determined the inhibitor constant (Ki) for FMRFamide to be 1.8 nM, which is higher than that of NPFF (0.26 nM), indicating a lower affinity. nih.gov Despite this, FMRFamide is more potent than other related peptides like PQRFamide (Ki = 12 nM). nih.gov

| Ligand | Receptor/System | Parameter | Value |

| This compound | Lymnaea stagnalis caudodorsal neurons | ED₅₀ (K⁺ current activation) | 23 nM medchemexpress.comtargetmol.comrupress.orgchemsrc.com |

| This compound | Rat spinal cord NPFF receptors | Ki | 1.8 nM nih.gov |

| Neuropeptide FF (NPFF) | Rat spinal cord NPFF receptors | Ki | 0.26 nM nih.gov |

| PQRFamide | Rat spinal cord NPFF receptors | Ki | 12 nM nih.gov |

| PMRFamide | Rat spinal cord NPFF receptors | Ki | 0.54 nM nih.gov |

| FFRFamide | Rat spinal cord NPFF receptors | Ki | 0.25 nM nih.gov |

| FWRFamide | Rat spinal cord NPFF receptors | Ki | 0.42 nM nih.gov |

| D-Tyr-(p-benzoyl-Phe)-norLeu-Arg-Phe-amide | Rat spinal cord NPFF receptors | Ki | 0.23 nM nih.gov |

| Dansyl-PQRFamide | Rat spinal cord NPFF receptors | Ki | 6.1 nM nih.gov |

| Dansyl-RFamide | Rat spinal cord NPFF receptors | Ki | 73 nM nih.gov |

Intracellular Signaling Cascades Mediated by Receptor Activation

Upon binding to its cognate receptors, this compound initiates a series of intracellular signaling events that ultimately lead to a physiological response. These cascades primarily involve the modulation of ion channels and the activation of second messenger pathways.

Involvement of Potassium Channels (e.g., Voltage-Dependent K+ Currents)

A key mechanism of action for this compound is the activation of potassium (K⁺) channels. medchemexpress.comtargetmol.comrupress.orgchemsrc.commedchemexpress.com In various molluscan neurons, FMRFamide activates a novel voltage-dependent K⁺ current. medchemexpress.comtargetmol.comrupress.orgchemsrc.commedchemexpress.com This activation is dose-dependent and characterized by a gating mechanism that is dependent on both the receptor and voltage, meaning both factors are necessary for the channels to open. medchemexpress.comtargetmol.comrupress.orgchemsrc.commedchemexpress.com The activation of these K⁺ channels leads to an outward current, which can hyperpolarize the neuron and inhibit its excitability. rupress.org The current is blocked by known potassium channel blockers such as tetraethylammonium (B1195904) (TEA) and 4-aminopyridine (B3432731) (4-AP). rupress.org

Role of Second Messenger Pathways (e.g., Lipoxygenase Pathway, Cyclic AMP Modulation)

The activation of potassium channels by this compound is not a direct effect but is mediated by second messenger pathways.

Lipoxygenase Pathway: A significant body of evidence points to the involvement of the lipoxygenase pathway of arachidonic acid in mediating the effects of FMRFamide. rupress.orgeneuro.orgjneurosci.orgresearchgate.netjneurosci.org In Aplysia sensory neurons, FMRFamide stimulates the production of arachidonic acid, and inhibiting this pathway blocks the effects of the neuropeptide. eneuro.orgjneurosci.org Specifically, inhibitors of lipoxygenase, such as nordihydroguaiaretic acid (NDGA), have been shown to inhibit the K⁺ current activated by FMRFamide. jneurosci.orgjneurosci.org Further studies have identified 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and its metabolite 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE) as active eicosanoids in this pathway that can mimic the effects of FMRFamide. nih.govescholarship.org

Modulation of Ion Exchange Mechanisms (e.g., Na+/Ca2+ Exchange Inhibition)

The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and its related peptides have been identified as modulators of ion exchange mechanisms, with a notable inhibitory effect on the Na+/Ca2+ exchanger. nih.gov This section details the research findings on the molecular interactions and receptor pharmacology of these peptides, with a focus on their inhibition of the Na+/Ca2+ exchange. While specific data for this compound is not extensively available in the reviewed scientific literature, studies on the closely related FMRFamide and its analogues provide significant insights into the potential mechanisms of action.

Research conducted on calf cardiac sarcolemma vesicles has demonstrated that FMRFamide and its related peptides can inhibit the Na+/Ca2+ exchange. nih.gov The native FMRFamide itself shows a low inhibitory potency, with a half-maximal inhibitory concentration (IC50) of 750 μM. nih.gov The inhibitory activity of these peptides is primarily associated with the C-terminal Arg-Phe-NH2 (RFa) portion of the molecule. nih.gov

The inhibition of the Na+/Ca2+ exchanger by these peptides is a reversible process. nih.gov It affects both the sodium-dependent calcium uptake and the sodium-dependent calcium efflux, indicating that the bidirectional transport of ions by the exchanger is altered. nih.gov Further investigations have suggested that this inhibition is mediated by an extravesicular membrane protein. This was evidenced by experiments where a mild pretreatment of the vesicles with trypsin, a protease, led to a 1.5-fold increase in Na+/Ca2+ exchange activity but a 3- to 4-fold decrease in the inhibitory potency of the peptides. nih.gov

The characteristics of the inhibition induced by FMRFamide-related peptides show a resemblance to the effects of opiates on the Na+/Ca2+ exchange. nih.gov Studies with FLRFamide, a more potent analog of FMRFamide, and dextrorphan, a non-opioid stereoisomer of an opiate agonist, have shown that they are mutually exclusive inhibitors. This suggests that they may bind to the same or overlapping sites on or near the Na+/Ca2+ exchanger. nih.gov However, this putative binding site does not share the pharmacological properties of known opiate receptors. nih.gov

Detailed Research Findings

Structure-activity relationship studies have revealed that modifications to the FMRFamide sequence can significantly impact its inhibitory potency on the Na+/Ca2+ exchanger. nih.gov While the C-terminal RFa portion is essential for the basic inhibitory activity, the N-terminal part of the peptide plays a crucial role in potentiating this effect. nih.gov

For instance, the substitution of the methionine residue at position 2 with isoleucine or lysine (B10760008) results in a 7-fold and 50-fold increase in inhibitory potency, respectively. nih.gov An even more substantial increase in potency, between 300- and 500-fold, is observed when the phenylalanine at the N-terminus is replaced by valine or histidine, yielding IC50 values in the range of 1-2 μM. nih.gov Conversely, modifications that alter the N-terminal amino group, such as acylation, or the deletion of the N-terminal tryptophan in the analog WnLRFa, lead to a loss of inhibitory activity. nih.gov Despite the wide range of IC50 values observed for various analogs (from 10⁻⁶ to 10⁻³ M), all studied peptides were capable of inducing complete inhibition of the Na+/Ca2+ exchange. nih.gov

The dose-response pattern for the peptide-induced inhibition is identical for both the Na+/Ca2+ exchange and its partial reaction, the Ca2+/Ca2+ exchange. nih.gov This suggests a common mechanism of inhibition for both modes of the exchanger.

| Compound/Analog | Modification | Inhibitory Potency (IC50) on Na+/Ca2+ Exchange | Fold Change in Potency vs. FMRFamide |

| FMRFamide | - | 750 μM | 1 |

| FLRFamide | Met² → Leu | 60 μM | 12.5 |

| [Ile²]FMRFamide | Met² → Ile | ~107 μM | 7 |

| [Lys²]FMRFamide | Met² → Lys | ~15 μM | 50 |

| [Val¹]FMRFamide | Phe¹ → Val | 1-2 μM | 375-750 |

| [His¹]FMRFamide | Phe¹ → His | 1-2 μM | 375-750 |

| WnLRFamide | - | 40 μM | 18.75 |

Neurobiological and Endocrine Actions of Phe Met Arg D Phe Amide

Effects on Neuronal Excitability and Ion Channel Modulation

Phe-Met-Arg-D-Phe amide plays a crucial role in regulating the electrical activity of neurons by directly influencing the function of ion channels. This modulation is particularly evident in its effects on potassium currents within specific neuronal populations.

Activation of Potassium Currents in Peptidergic Caudodorsal Neurons

In the peptidergic caudodorsal neurons of the mollusc Lymnaea stagnalis, which are involved in the regulation of egg-laying, this compound dose-dependently activates a potassium (K+) current. nih.govrupress.orgnih.gov This activation leads to a hyperpolarization of the neuron, accompanied by a decrease in the cell's input resistance, indicating the opening of K+ channels. rupress.org The effective dose for 50% activation (ED50) of this K+ current is approximately 23 nM. rupress.orgmedchemexpress.commedchemexpress.com The activation of this current has an inhibitory effect on these neuroendocrine cells. nih.gov

Under standard experimental conditions, the application of this compound results in an outward current at voltages more positive than -80 mV. rupress.org However, in conditions of high extracellular potassium, the current can reverse, confirming that it is indeed carried by potassium ions. nih.govrupress.org

Mechanism of K+ Current Activation (Voltage- and Receptor-Dependent Gating)

The activation of the K+ current by this compound is characterized by a novel and complex gating mechanism that is dependent on both the membrane voltage and the presence of the peptide receptor agonist. nih.govmedchemexpress.com Both factors are essential for the opening of these ion channels. nih.govtargetmol.com

The voltage-dependent nature of the channel gating is demonstrated by the U-shaped current-voltage relationships observed in experiments. nih.gov The conductance of the channel is influenced by both the membrane potential and the concentration of extracellular potassium. nih.gov The kinetics of the current activation are relatively slow; however, if the peptide is applied at a hyperpolarized potential (e.g., -120 mV) where the current is not yet activated, a subsequent depolarization leads to a much faster onset of the current. nih.govnih.gov This indicates that the initial binding of the peptide and subsequent signaling steps are the rate-limiting factors, and the final channel opening is a voltage-dependent process. nih.govnih.gov

This unique combination of receptor- and voltage-dependent gating distinguishes this K+ current from other known receptor-driven potassium currents. rupress.org

Regulation of Neuroendocrine Secretion

This compound also demonstrates significant regulatory effects on the secretion of several key hormones from the pancreas and the pituitary gland.

Inhibition of Glucose-Stimulated Insulin (B600854) and Somatostatin (B550006) Release

In the isolated perfused rat pancreas, this compound at a concentration of 1 µM significantly inhibits the release of both insulin and somatostatin when stimulated by high glucose levels (300 mg/dl). medchemexpress.comtargetmol.comnih.gov The inhibition of insulin release is statistically highly significant (p<0.005), as is the inhibition of somatostatin release (p<0.01). medchemexpress.comtargetmol.comnih.gov This suggests a potential role for this peptide in the modulation of pancreatic beta and delta cell activity. nih.gov Other related peptides with the Arg-Phe-NH2 motif have also been shown to reduce insulin secretion. bioscientifica.com

Stimulation of Growth Hormone Secretion

In conscious, ovariectomized rats, this compound has been shown to stimulate the secretion of growth hormone (GH). medchemexpress.commedchemexpress.comchemsrc.com The presence of immunoreactivity for this peptide in hypothalamic neuronal elements suggests its involvement in the hypothalamic control of anterior pituitary function. medchemexpress.commedchemexpress.comchemsrc.com Injections of the peptide produced a significant increase in plasma GH levels within minutes, with the effect lasting for up to 30 minutes. medchemexpress.commedchemexpress.comchemsrc.com This stimulatory effect on GH release has also been observed in other species, such as amphibians. ebm-journal.orgbioscientifica.com

Lack of Effect on Glucagon (B607659) Secretion

Despite its pronounced effects on insulin and somatostatin, this compound does not appear to affect the secretion of glucagon. medchemexpress.comtargetmol.comnih.gov Studies using the isolated perfused rat pancreas have shown that at concentrations of 1 µM and 10 µM, the peptide has no effect on glucagon secretion under conditions of low glucose, high glucose, or arginine stimulation. medchemexpress.comtargetmol.comnih.gov This indicates that the peptide's influence on pancreatic islet hormone secretion is specific and does not involve the alpha cells that produce glucagon. bioscientifica.com

Neuromodulation and Neurotransmission Processes

The neuropeptide Phe-Met-Arg-Phe-amide (FMRFamide) and its related peptides (FaRPs) have been found to co-localize with Neuropeptide Y (NPY) in the central nervous systems of various species, suggesting a potential interplay between these two neurotransmitter systems. jneurosci.orgnih.gov In the rat, studies have revealed that immunoreactive fibers for NPY and FMRFamide are distributed in a nearly identical pattern in regions like the dorsal vagal complex (DGC) and the spinal cord. jneurosci.org Research indicates a seemingly complete co-localization of FMRF-amide-like and NPY-like immunoreactivities within the neurons of the DGC. jneurosci.org This has led to the hypothesis that the FMRFamide antiserum in mammals may recognize an NPY-like peptide. jneurosci.org

In the Atlantic salmon (Salmo salar), co-localization of NPY-like and FMRFamide-like immunoreactivities has been observed in neuronal cell bodies and fibers in four specific brain regions: the lateral and commissural nuclei of the area ventralis telencephali, the nucleus ventromedialis thalami, the laminar nucleus of the mesencephalic tegmentum, and a cluster of small neurons in the isthmal region. nih.gov In these nuclei, all observed cell bodies showed immunoreactivity to both NPY and FMRFamide. nih.gov Notably, some of these were cerebrospinal fluid (CSF)-contacting neurons. nih.gov However, differential labeling was observed in other areas, such as the optic tectum (NPY-immunoreactive only) and the nucleus of the nervus terminalis (FMRF-immunoreactive only), indicating that the antisera recognize distinct epitopes and that the co-existence of these peptides is specific to certain neuronal populations. nih.gov Similar co-localization has been noted in the nervous systems of other species, including the marine mollusk Aplysia, where antisera for both FMRFamide and NPY stain neurons in the central nervous system. researchgate.netdiva-portal.org

Table 1: Co-localization of FMRFamide-like Peptides and Neuropeptide Y (NPY) in the CNS

| Species | CNS Region of Co-localization | Key Findings | Reference |

|---|---|---|---|

| Rat (Rattus sp.) | Dorsal Vagal Complex (DGC), Spinal Cord (L6, S1) | Nearly identical distribution patterns; appears to be complete co-localization in DGC neurons. | jneurosci.org |

| Atlantic Salmon (Salmo salar) | Ventralis telencephali, Nucleus ventromedialis thalami, Mesencephalic tegmentum, Isthmal region | All cell bodies in these regions were immunoreactive to both; includes CSF-contacting neurons. | nih.gov |

FMRFamide and its related peptides are implicated in the regulation of nitric oxide (NO) signaling in the nervous system. nih.govnih.gov Studies in gastropods suggest that the L-arginine-containing peptide FMRFamide can serve as a substrate source for nitric oxide synthase (NOS). nih.gov In the enteric nervous system of a gastropod species, FMRFamide-containing fibers were found in close proximity to NADPH-diaphorase-positive neurons, which are indicative of NOS activity. nih.gov The administration of FMRFamide led to a significant increase in nitrite (B80452) production (a stable breakdown product of NO), an effect that was comparable to the administration of L-arginine and could be blocked by a NOS inhibitor. nih.gov This suggests a direct involvement in NO biosynthesis, possibly through hydrolysis by extracellular peptidases, which releases arginine that is then transported into cells to be used by NOS. nih.gov

Further research in the snail Helix lucorum demonstrated a clear anatomical relationship between putative NO-producing cells and FMRFamide-containing cells. nih.govresearchgate.net In this model, synthetic FMRFamide stimulated nitrite production in a dose-dependent manner, an effect that was nullified in the presence of a NOS inhibitor. nih.gov This stimulatory role of FMRFamide on NO production appears to be a key part of its signaling mechanism in some contexts. nih.govresearchgate.net In contrast, studies on the cuttlefish Sepiella japonica under immune stress have identified FMRFamide as an inhibitory factor for NO production. frontiersin.orgfrontiersin.org In this species, co-localization of the FMRFamide precursor and NOS was observed. frontiersin.orgfrontiersin.org Knocking down the FMRFamide precursor gene resulted in a significant upregulation of NOS mRNA, suggesting that FMRFamide may act as a negative feedback regulator on NO production during an immune response to prevent excessive cytotoxicity. frontiersin.org

Table 2: Effects of FMRFamide on Nitric Oxide (NO) Production

| Species/System | Effect on NO Production | Proposed Mechanism | Reference |

|---|---|---|---|

| Gastropod (unspecified) | Stimulation | FMRFamide is hydrolyzed, providing L-arginine as a substrate for NO synthase. | nih.gov |

| Snail (Helix lucorum) | Stimulation | FMRFamide acts on NO-producing cells to increase NO synthesis in a dose-dependent manner. | nih.govresearchgate.net |

FMRFamide and the vast family of FMRFamide-related peptides (FaRPs) are recognized as significant signaling molecules, acting as neurotransmitters, neuromodulators, and neurohormones across a wide range of animal phyla. researchgate.netmdpi.comfrontiersin.org First identified in a mollusk, these peptides have since been found in virtually all major phyla, including annelids, nematodes, insects, and vertebrates. researchgate.netwikipedia.org Their functions are pleiotropic, influencing a variety of physiological and behavioral processes. frontiersin.org

In invertebrates, FaRPs are among the most abundant neuropeptides and are integral to the functioning of the central and peripheral nervous systems. wikipedia.orgresearchgate.net They are involved in the modulation of muscle contraction, feeding behavior, reproduction, and cardiovascular function. frontiersin.orgwikipedia.org For example, in the mollusk Aplysia, FMRFamide has been identified as a neurotransmitter in the gill and is expressed in specific neurons that play key roles in synaptic and behavioral inhibition. diva-portal.orgresearchgate.netjneurosci.org In cephalopods, FaRPs are involved in controlling chromatophore muscles, which are responsible for the animal's dynamic body coloration patterns. frontiersin.org The widespread distribution and functional diversity underscore their fundamental importance in nervous system signaling throughout the animal kingdom. researchgate.net

Involvement in Neuronal Nitric Oxide Biosynthesis as a Substrate for NO Synthase

Influence on Peripheral Physiological Systems

The first physiological role documented for FMRFamide was its cardioexcitatory action on the heart of the clam Mercenaria mercenaria, where it increases both the force and frequency of the heartbeat. wikipedia.orgmdpi.com This action is thought to involve an increase in cytoplasmic cAMP. wikipedia.org Since this initial discovery, the effects of FMRFamide and its analogs on cardiac function have been studied in numerous species, revealing complex and often species-dependent modulatory roles. ijbs.com

In many mollusks and arthropods, FaRPs exhibit excitatory effects on the heart. ijbs.comuri.edu However, the response can vary significantly depending on the specific peptide analog and its concentration. ijbs.com In some insects, FaRPs can produce stimulatory, inhibitory, or even biphasic responses, where an initial increase in heart rate is followed by a cardioinhibitory effect. ijbs.com For instance, in the locust S. gregaria, high concentrations of a FaRP analog caused an immediate but transient increase in heart rate, followed by a prolonged period of inhibition. researchgate.net Studies on isolated heart cells from the leech (Hirudo medicinalis) show that FMRFamide induces a strong and persistent depolarization by eliciting a slow inward current carried partly by Na+ ions, and it also modulates voltage-dependent Ca2+ and K+ currents. nih.gov

Table 3: Effects of FMRFamide-Related Peptides on Cardiac Function in Different Phyla

| Phylum/Species | Effect on Heart | Mechanism/Details | Reference |

|---|---|---|---|

| Mollusca (Mercenaria mercenaria) | Cardioexcitatory (increased force and frequency) | Thought to involve increased cAMP levels. | wikipedia.org |

| Mollusca (Busycon canaliculatum) | Increased heart rate at low concentrations; negative effect on stroke volume at higher concentrations. | Accelerates heart rate without altering stroke volume at low doses. | uri.edu |

| Annelida (Hirudo medicinalis) | Depolarization of heart muscle cells. | Elicits a slow, persistent inward Na+ current; modulates Ca2+ and K+ currents. | nih.gov |

| Arthropoda (Insects, general) | Varied: stimulatory, inhibitory, or biphasic. | Effects are species-specific and dose-dependent. | ijbs.com |

FMRFamide-related peptides have been shown to influence gastrointestinal motility. In mammals, studies using a mouse model have demonstrated that intracerebroventricularly (i.c.v.) administered FMRFamide and its analogs can inhibit colonic propulsive motility. nih.govcapes.gov.brnih.gov This effect is measured as a delay in the expulsion time of a colonic bead. nih.govcapes.gov.br Both FMRFamide and other related peptides produce a dose-related inhibition of this motility. nih.govnih.gov

Structure-activity relationship studies have revealed that specific amino acid substitutions can significantly alter the potency of these peptides. Notably, the substitution of a D-amino acid in the second position, as in Phe-D-Met-Arg-Phe-NH2, confers significantly enhanced inhibitory activity on colonic motility. nih.gov Similarly, analogs with a D-amino acid substitution in the fourth position, such as Phe-Met-Arg-D-Phe-NH2, also produce this inhibitory effect. nih.gov The inhibitory action of these peptides in the mouse colon is blocked by the opioid antagonist naloxone, suggesting that they exert their effects by acting as agonists at opioid receptors, rather than as opioid antagonists. nih.govcapes.gov.brnih.gov In contrast, studies in gastropods have shown that FMRFamide can have a dual effect on the intestine, causing an initial relaxation mediated by NO production, followed by a prolonged period of contraction. nih.gov

Table 4: Effect of FMRFamide Analogs on Mouse Colonic Propulsive Motility

| Peptide Analog | Sequence | Effect on Colonic Bead Expulsion Time | Reference |

|---|---|---|---|

| FMRFamide | Phe-Met-Arg-Phe-NH2 | Inhibition (delay in expulsion) | capes.gov.brnih.gov |

| [D-Met2]-FMRFamide | Phe-D-Met -Arg-Phe-NH2 | Significantly enhanced inhibition | nih.gov |

Structure Activity Relationships Sar of Phe Met Arg D Phe Amide and Analogs

Impact of D-Amino Acid Substitutions on Biological Activity and Stability

The incorporation of D-amino acids into peptides like Phe-Met-Arg-D-Phe amide can significantly alter their properties. These changes can enhance stability against enzymatic degradation and modulate biological activity by affecting how the peptide interacts with its target receptors.

The presence of a D-amino acid at the C-terminus, specifically D-Phenylalanine (D-Phe), can have a profound impact on the peptide's efficacy. While the C-terminal Arg-Phe-amide sequence is crucial for the bioactivity of many FMRFamide-related peptides (FaRPs), the stereochemistry of the phenylalanine residue plays a significant role. nih.gov Studies on related peptides have shown that substitutions at the C-terminal phenylalanine can lead to a significant loss in receptor response. mdpi.com For instance, replacing the L-Phe with its D-isomer can alter the peptide's interaction with its receptor, sometimes leading to reduced affinity or a change in functional activity from agonist to antagonist. In some cases, the introduction of a D-amino acid at this position can enhance stability by making the peptide less susceptible to carboxypeptidases, thereby prolonging its biological action. However, a double substitution of both Arg and Phe at the C-terminus with their D-enantiomers has been shown to significantly reduce affinity. mdpi.com

The position of D-amino acid substitutions within the peptide sequence is critical in determining the resulting biological activity. For example, in the parent peptide FMRFamide (Phe-Met-Arg-Phe-NH2), a D-amino acid substitution at the second position ([D-Met2]-FMRFamide) has been shown to significantly enhance its inhibitory activity on mouse colonic propulsive motility. nih.gov This suggests that the stereochemistry at this position is crucial for optimal interaction with the target receptor, in this case, likely an opioid receptor.

Conversely, substitutions at other positions can have different or even detrimental effects. For instance, D-amino acid substitutions in the middle of a peptide sequence can disrupt secondary structures like alpha-helices, leading to a complete loss of activity. researchgate.net This highlights that the impact of a D-amino acid is not uniform and depends heavily on its location within the peptide and the specific conformational requirements of the receptor. Studies on melanocortin tetrapeptides have also shown that the inversion of chirality from L-Phe to D-Phe at a specific position dramatically increases receptor potency. acs.org

The following table summarizes the effects of D-amino acid substitutions on the activity of various peptides.

| Peptide/Analog | D-Amino Acid Substitution | Position | Observed Effect |

| FMRFamide | D-Met | 2 | Significantly enhanced inhibitory activity on colonic motility. nih.gov |

| KKVVFKVKFKK | Various | Middle | Disruption of alpha-helical structure and loss of antimicrobial activity. researchgate.net |

| Melanocortin Tetrapeptide | D-Phe | 7 (α-MSH numbering) | Dramatic increase in melanocortin receptor potency. acs.org |

| NPFF-related peptides | D-Arg and D-Phe | C-terminus (7 and 8) | Significantly reduced affinity. mdpi.com |

Effect of D-Phenylalanine at the C-terminus on Peptide Efficacy

Role of the C-Terminal Arg-Phe-amide Moiety in Receptor Recognition and Biological Function

The C-terminal dipeptide Arg-Phe-amide is a highly conserved motif in a large family of neuropeptides known as RFamides and is considered a critical pharmacophore for receptor recognition and activation. nih.govuantwerpen.be This moiety is essential for the biological function of these peptides, and its modification or removal often leads to a significant loss of activity. mdpi.comsdbonline.org

Structural studies have revealed that the C-terminal RF-amide portion engages with conserved residues within the transmembrane domain of its G-protein-coupled receptors (GPCRs). nih.gov The arginine residue, with its positively charged guanidinium (B1211019) group, and the phenylalanine residue, with its aromatic side chain, are both crucial for this interaction. The terminal amide group is also vital, as its removal and replacement with a free acid results in a significant loss of potency. mdpi.com The Arg-Phe-NH2 dipeptide alone is often sufficient to produce some biological effects, although with lower potency than the full-length peptide, highlighting its fundamental role in receptor activation. nih.govnih.gov

Influence of N-Terminal Amino Acid Modifications on Peptide Activity and Selectivity

Modifications at the N-terminus of this compound and related peptides can significantly influence their activity and selectivity for different receptor subtypes. The N-terminal portion of these peptides often interacts with the extracellular loops of the receptor in a subtype-specific manner, providing a basis for selectivity. nih.gov

The table below illustrates the impact of N-terminal modifications on the activity of FMRFamide analogs.

| Peptide Analog | N-Terminal Modification | Observed Effect |

| [Val1]-FMRFamide | Substitution of Phe with Val | 300-500 fold increase in inhibitory potency on Na+/Ca2+ exchange. nih.gov |

| [His1]-FMRFamide | Substitution of Phe with His | 300-500 fold increase in inhibitory potency on Na+/Ca2+ exchange. nih.gov |

Conformational Analysis and Bioactive Conformation Studies of Modified Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis of this compound and its analogs is crucial for understanding how structural modifications translate into changes in biological function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational molecular modeling are used to determine the preferred solution conformations of these peptides.

Studies on modified peptides often reveal that specific substitutions can induce or stabilize particular secondary structures, such as β-turns or helical motifs, which may be the bioactive conformation required for receptor binding. For example, the incorporation of D-amino acids can promote the formation of specific turn structures that mimic the receptor-bound state, leading to enhanced activity. unibo.it The rigidification of the peptide backbone through cyclization or the introduction of constrained amino acids can also lock the peptide into a bioactive conformation, often resulting in increased potency and selectivity. acs.org Understanding the bioactive conformation is a key goal of SAR studies, as it provides a template for the rational design of novel, more potent, and selective peptide analogs.

Peptide Backbone Modifications and Their Pharmacological Consequences

Modifying the peptide backbone is a powerful strategy to overcome some of the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. researchgate.net These modifications involve altering the standard amide bonds that link the amino acid residues.

One common modification is N-methylation, where a methyl group is added to the amide nitrogen. This can increase resistance to proteolysis and also influence the peptide's conformation by restricting rotation around the peptide bond. acs.orgnih.gov Another approach is the introduction of non-natural amino acids or peptide bond isosteres, which can mimic the geometry of the natural peptide bond while being resistant to enzymatic cleavage. Such modifications can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. For example, replacing a standard L-amino acid with its D-isomer can significantly impact proteolytic stability. nih.gov The pharmacological consequences of these modifications can be profound, ranging from increased potency and duration of action to altered receptor selectivity. researchgate.netnih.gov

Methodological Approaches in Phe Met Arg D Phe Amide Research

In Vitro Electrophysiological Techniques for Ion Channel Current Recording

The study of Phe-Met-Arg-D-Phe amide and its related peptides, often referred to as FMRFamide-like peptides (FaLPs), has extensively utilized in vitro electrophysiological techniques to characterize their effects on ion channel currents. These methods allow for the direct measurement of ion flow across cell membranes, providing critical insights into the peptide's mechanism of action at a cellular level.

In molluscan central nervous systems, Phe-Met-Arg-Phe amide (FMRFa) has been shown to act on K+ channels in various types of neurons, including sensory, motor, and neuroendocrine cells. medchemexpress.com One notable discovery is the activation of a novel voltage-dependent K+ current by FMRFa in the peptidergic caudodorsal neurons of the mollusc Lymnaea stagnalis. nih.govnih.gov This current is unique in that its gating is dependent on both voltage and the presence of the peptide. medchemexpress.com The activation of this K+ current occurs in a dose-dependent manner, with an ED50 of 23 nM. medchemexpress.comnih.govmedchemexpress.com Studies have revealed that this response is mediated by a G-protein coupled to the lipoxygenase pathway of arachidonic acid metabolism. nih.govnih.gov

Table 1: Electrophysiological Effects of Phe-Met-Arg-Phe amide on Molluscan Neurons

| Neuron Type | Ion Channel Affected | Effect of FMRFa | Key Finding |

|---|---|---|---|

| Peptidergic caudodorsal neurons (Lymnaea stagnalis) | Voltage-dependent K+ channel | Activation of K+ current (ED50 = 23 nM) | Gating is both voltage- and receptor-dependent. medchemexpress.comnih.gov |

| Sensory neurons (Aplysia) | S-K+ channel | Stimulation | Mediated through the arachidonic acid pathway. nih.gov |

| Helix neurons | Ligand-gated ion channel | Direct activation, leading to Na+ influx | FMRFamide can act as a fast, depolarizing neurotransmitter. sb-peptide.com |

Furthermore, in some molluscan neurons, FMRFamide directly gates a ligand-gated ion channel, leading to a rapid influx of Na+ ions and subsequent depolarization. sb-peptide.comuni-konstanz.de This suggests a role for FMRFamide as a fast neurotransmitter in the nervous system of these organisms. sb-peptide.com Conversely, in other contexts, FMRFamide can suppress Ca2+ conductance and activate nonvoltage-dependent K+ currents, both processes involving G-protein-coupled signaling. uni-konstanz.de

In vertebrates, FMRFamide and related peptides have been found to modulate acid-sensing ion channels (ASICs), which are proton-gated cation channels. nih.govbiologists.comd-nb.info For instance, in mouse anterior pituitary cells, FMRFamide potentiates ASIC currents. semanticscholar.org However, in rat retinal ganglion cells, FMRFamide did not potentiate the proton-gated current, INa(H+). jneurosci.org These findings highlight the diverse and sometimes opposing actions of FMRFamide on ion channels across different species and neuronal populations.

Receptor Binding Assays (e.g., Competitive Ligand Binding)

Receptor binding assays are crucial for understanding the interaction between this compound and its receptors. These assays, particularly competitive ligand binding studies, help to determine the affinity and specificity of the peptide for its binding sites.

In studies on the snail Helix aspersa, the binding of various FMRFamide-related peptides to membrane preparations from the brain has been investigated. jneurosci.org These studies have revealed that modifications to the peptide sequence can significantly alter its ability to displace a radiolabeled ligand, indicating differences in receptor affinity. jneurosci.org For example, peptides with the sequence XDPFLRFa require higher concentrations to displace a reporter molecule compared to peptides like FLRFa or DPFLRFa, suggesting a lower binding affinity for the former. jneurosci.org

The melanocortin receptors (MC3R and MC4R) are another important target for peptides containing a D-Phe residue. The core sequence "His-Phe-Arg-Trp" is critical for agonist activity, and the substitution of L-Phe with D-Phe dramatically increases the potency of these peptides at melanocortin receptors. acs.org This highlights the importance of the D-Phe configuration for high-affinity binding to these specific G protein-coupled receptors (GPCRs). acs.org

Biochemical Assays for Enzyme Activity and Second Messenger Quantification

Biochemical assays are instrumental in elucidating the intracellular signaling pathways activated by this compound. These assays can measure changes in enzyme activity and the concentration of second messengers, providing a link between receptor activation and cellular response.

A key finding from research on molluscan neurons is that the activation of a novel voltage-dependent K+ current by FMRFamide involves the lipoxygenase pathway of arachidonic acid. nih.govnih.gov This was determined using blockers of phospholipase A2 and lipoxygenases, which inhibited the peptide's effect, while a cyclo-oxygenase blocker had no effect. nih.gov Furthermore, the application of arachidonic acid itself induced a similar current and occluded the response to FMRFamide, strongly suggesting its role as a second messenger in this pathway. nih.govnih.gov The involvement of a G-protein was also confirmed, as the response was affected by intracellular GTPγS. nih.gov

In the context of the gill- and siphon-withdrawal reflex in Aplysia, two distinct second-messenger systems are modulated by peptides. Presynaptic facilitation is mediated by cAMP-dependent protein phosphorylation, while transient presynaptic inhibition is produced by FMRFamide and involves the lipoxygenase pathway of arachidonic acid. researchgate.net

In the oyster Crassostrea gigas, FMRFamide has been shown to have an immunomodulatory function. xmu.edu.cn Following an injection of FMRFamide, an increase in the phosphorylation of p38 MAP kinase in hemocytes was detected, suggesting that the peptide's effects on the immune system may be mediated by the p38 MAP kinase pathway. xmu.edu.cn Additionally, FMRFamide was found to down-regulate the concentration of the signaling molecule nitric oxide (NO). xmu.edu.cn

Immunocytochemical Localization Studies for Peptide Distribution

Immunocytochemistry is a powerful technique used to visualize the distribution of this compound and related peptides within tissues and individual cells. By using antibodies that specifically recognize the peptide, researchers can map its location in the nervous system and other organs.

These studies have revealed a wide distribution of FMRFamide-like peptides throughout the nervous systems of various invertebrates, including molluscs, annelids, and arthropods. nih.govnih.govnih.gov In the medicinal leech, for example, FMRFamide-like immunoreactivity has been localized to approximately 50 neurons in each segmental ganglion, as well as in the head and tail ganglia. jneurosci.org Identified immunoreactive neurons include excitatory motor neurons, a modulatory neuron, and interneurons. jneurosci.org The processes of some of these neurons that innervate the heart tubes were also found to be immunoreactive. jneurosci.org

In the free-living nematode Goodeyus ulmi, FMRFamide-like immunoreactivity was observed in the nerve ring across all developmental stages. scispace.com Similarly, in the oyster Crassostrea gigas, the mRNA of the FMRFamide precursor was found to be concentrated in the visceral ganglia, hepatopancreas, and hemocytes, with the peptide's distribution confirmed by immunohistochemistry and immunocytochemistry. xmu.edu.cn

These localization studies provide strong evidence for the role of FMRFamide-like substances as neurochemical signals in a wide range of physiological processes. jneurosci.org The presence of these peptides in specific neuronal populations and their projections to target organs like the heart and muscles supports their function in processes such as cardiovascular control and neuromuscular modulation. jneurosci.orgijbs.com

In Vivo Physiological Models for Functional Assessment

In vivo physiological models are essential for understanding the functional roles of this compound in a whole-organism context. These models allow researchers to observe the effects of the peptide on complex physiological processes.

The initial discovery of FMRFamide was as a cardioactive peptide in the clam Macrocallista nimbosa, where it was shown to have an excitatory effect on the heart. biologists.comfrontiersin.org Subsequent in vivo studies in various invertebrates have demonstrated that FMRFamide-related peptides can have either cardioexcitatory or cardioinhibitory effects, depending on the species and the specific peptide. ijbs.comfrontiersin.org For example, in the crab Cancer magister, infusion of the FMRFamide-related peptides F1 and F2 caused a decrease in heart rate. nih.gov

In conscious ovariectomized (OVX) rats, FMRFamide has been shown to stimulate the secretion of growth hormone. medchemexpress.commedchemexpress.com This suggests a role for the peptide in the hypothalamic control of anterior pituitary function. medchemexpress.commedchemexpress.com

Table 2: In Vivo Effects of Phe-Met-Arg-Phe amide and Related Peptides

| Organism | Physiological System | Observed Effect |

|---|---|---|

| Clam (Macrocallista nimbosa) | Cardiovascular | Cardioexcitatory biologists.comfrontiersin.org |

| Crab (Cancer magister) | Cardiovascular | Decreased heart rate nih.gov |

| Rat (conscious OVX) | Endocrine | Stimulation of growth hormone secretion medchemexpress.commedchemexpress.com |

| Rat | Pancreas | Inhibition of insulin (B600854) and somatostatin (B550006) release medchemexpress.commedchemexpress.com |

| Aplysia | Nervous (siphon-withdrawal reflex) | Transient inhibition of the reflex researchgate.net |

Studies on the isolated perfused rat pancreas have demonstrated that FMRFamide can inhibit the release of insulin and somatostatin. medchemexpress.commedchemexpress.com In the context of behavior, research on the siphon-withdrawal reflex in Aplysia has shown that tail shock can produce a transient inhibition of the reflex, an effect that is believed to be mediated, at least in part, by presynaptic inhibition from FMRFamide. researchgate.net

These in vivo findings, spanning cardiovascular regulation, neuroendocrine function, and behavior, underscore the diverse and significant physiological roles of this compound and its related peptides across the animal kingdom.

Future Directions and Research Gaps

Elucidation of Comprehensive Receptor Subtypes and Their Tissue Distribution

A fundamental gap in the current understanding of Phe-Met-Arg-D-Phe amide is its precise receptor interaction profile. The broader family of RF-amide peptides, characterized by the C-terminal Arginine-Phenylalanine-amide motif, is known to interact with a range of G-protein coupled receptors (GPCRs), including Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) and the former orphan receptor GPR103. nih.govresearchgate.net These receptors are widely distributed throughout the central nervous system and in peripheral tissues, such as the pancreas, heart, and various endocrine glands. nih.gov

Future research must systematically characterize the binding affinity and functional activity of this compound across this family of known RF-amide receptors. It is plausible that the D-Phe substitution alters the binding selectivity compared to the endogenous FMRFamide. Comprehensive radioligand binding assays and functional assays (e.g., cAMP accumulation or GTPγS binding) using cell lines expressing these receptors are necessary first steps.

Following receptor profiling, detailed mapping of the tissue distribution of its primary receptor targets is crucial. Techniques like autoradiography with a radiolabeled version of the peptide or immunohistochemistry and in-situ hybridization for the identified target receptor(s) will reveal the specific anatomical sites of action. This will provide a roadmap for investigating its physiological functions and potential therapeutic applications.

Table 1: Proposed Initial Receptor Screening Panel for this compound

| Receptor Target | Rationale for Inclusion | Key Tissues of Expression |

| NPFF1 Receptor | Known receptor for RF-amide peptides; involved in pain and cardiovascular function. frontiersin.org | Central nervous system (spinal cord, hypothalamus), dorsal root ganglia. |

| NPFF2 Receptor | Primary receptor for NPFF; implicated in pain modulation, opioid tolerance, and feeding. nih.gov | Central nervous system (limbic system, brainstem), spinal cord. |

| GPR103 (QRFP Receptor) | Cognate receptor for the RF-amide peptides 26RFa/QRFP; involved in energy homeostasis and bone formation. nih.gov | Hypothalamus, pancreas, bone, heart, kidney. nih.gov |

| Acid-Sensing Ion Channels (ASICs) | FMRFamide-like peptides can modulate ASIC activity, which is relevant in pain and neurological conditions. researchgate.netsdbonline.org | Central and peripheral nervous system. researchgate.net |

Advanced Structural Biology of Peptide-Receptor Complexes for Rational Drug Design

Rational drug design is heavily reliant on understanding the three-dimensional structure of a ligand bound to its receptor. pharmasalmanac.comstructure-based-drug-design-summit.com To date, no high-resolution structural data exists for this compound complexed with a receptor. A major future objective should be to solve the atomic structure of this peptide bound to its primary receptor target(s), as identified in the initial screening phase.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing these molecular interactions at an atomic level. pharmasalmanac.comstructure-based-drug-design-summit.com Such structural insights would reveal the precise binding pose of the peptide, identify the key amino acid residues in the receptor's binding pocket that form critical contacts, and clarify the structural consequence of the D-Phe4 substitution. This knowledge is indispensable for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. pharmasalmanac.com Computational methods, including molecular docking and simulation using programs like LigandFit, can complement experimental data to predict how further modifications might enhance binding affinity and specificity. researchgate.net

Investigation of Metabolic Pathways and In Vivo Stability of this compound

A primary motivation for incorporating D-amino acids into peptides is to increase their stability against enzymatic degradation. rsc.org Endogenous peptides like FMRFamide are often rapidly broken down by peptidases, limiting their therapeutic utility. researchgate.net The D-Phe substitution at the C-terminus is expected to confer resistance to carboxypeptidases, which cleave the C-terminal amino acid. rsc.orgacs.org

Future research must rigorously quantify this presumed enhancement in stability. This involves a multi-pronged approach:

In Vitro Stability Assays: The metabolic fate of the peptide should be studied in simulated gastric and intestinal fluids, as well as in human liver microsomes and plasma. acs.orgnih.gov These experiments will identify the major cleavage sites and metabolic products.

Comparing these results directly with the parent L-amino acid peptide, Phe-Met-Arg-Phe-NH2, will definitively establish the benefits of the D-Phe modification.

Table 2: Framework for Metabolic Stability Assessment

| Assay Type | Purpose | Key Parameters to Measure |

| Simulated Gastric Fluid (SGF) | Assess stability in acidic stomach environment. | Half-life (t½), identification of degradation products. |

| Simulated Intestinal Fluid (SIF) | Assess stability against pancreatic and brush border enzymes. | Half-life (t½), identification of degradation products. acs.org |

| Human Liver Microsomes | Evaluate susceptibility to hepatic metabolism (e.g., oxidation). acs.org | Intrinsic clearance (Clint). acs.org |

| Human Plasma/Serum | Determine stability against circulating peptidases. | Half-life (t½). |

| In Vivo Pharmacokinetics | Characterize the peptide's behavior in a living organism. | Bioavailability, Cmax, Tmax, half-life, clearance. |

Development of Novel Pharmacological Tools and Analogs with Enhanced Specificity

With a foundational understanding of its receptor profile, structure, and stability, the next step is to develop novel analogs of this compound to create more potent and selective pharmacological tools. These tools are vital for probing the physiological roles of the target receptors and for refining the lead compound toward a potential therapeutic candidate.

Medicinal chemistry strategies can be employed to systematically modify the peptide's structure. nih.gov These could include:

Additional D-Amino Acid Scanning: Replacing other amino acids in the sequence (e.g., Met2 or Arg3) with their D-isomers to further enhance stability and explore conformational requirements for binding.

Backbone Modifications: Introducing N-methylation or other amide bond bioisosteres to improve stability and cell permeability. acs.orgnih.gov

Conformational Constraint: Developing cyclized versions of the peptide (e.g., head-to-tail or side-chain cyclization) to lock it into a bioactive conformation, which can significantly increase receptor affinity and selectivity. nih.govacs.org

Unnatural Amino Acid Substitution: Incorporating non-proteinogenic amino acids to explore new chemical space and interactions within the receptor binding pocket. acs.org

A library of these new analogs would need to be synthesized and screened to identify compounds with optimized properties, such as pure agonism or antagonism at a single receptor subtype.

Exploration of Potential Therapeutic Applications in Neuroendocrine and Neurological Disorders

The widespread distribution of RF-amide peptide receptors suggests their involvement in a multitude of physiological processes. researchgate.net This opens a broad field for exploring the therapeutic potential of stable analogs like this compound. Based on the known functions of the FMRFamide/RF-amide family, future preclinical research should focus on two major areas:

Neuroendocrine Disorders: RF-amide peptides are known to be involved in the regulation of pituitary hormone secretion, energy homeostasis, and insulin (B600854) release. nih.govfrontiersin.orgtargetmol.com Therefore, this compound and its optimized analogs should be evaluated in animal models of metabolic diseases (e.g., obesity, type 2 diabetes) and disorders of the hypothalamic-pituitary axis.

Neurological Disorders: A significant body of evidence links RF-amide peptides and their receptors to pain modulation, synaptic plasticity, and other neuronal functions. researchgate.netnih.gov The ability of FMRFamide-like peptides to modulate acid-sensing ion channels (ASICs) makes them particularly interesting for conditions involving pain and ischemia. researchgate.netsdbonline.org Consequently, the efficacy of this compound should be tested in models of chronic pain (e.g., neuropathic pain), neurodegenerative diseases, and other neurological conditions.

These explorations will be guided by the receptor selectivity and tissue distribution data, allowing for targeted investigations into disease areas where the peptide is most likely to have a meaningful impact.

Q & A

Basic: How to determine the primary structure of Phe-Met-Arg-D-Phe amide using analytical chemistry techniques?

Methodological Answer:

The primary structure can be confirmed via tandem mass spectrometry (MS/MS) for sequence determination and nuclear magnetic resonance (NMR) spectroscopy for stereochemical validation. For MS/MS, perform collision-induced dissociation (CID) to fragment the peptide and analyze the resulting b- and y-ions. NMR experiments (e.g., COSY, NOESY) resolve backbone connectivity and D-Phe configuration. Cross-validate results with synthetic standards and reference databases like UniProt .

Basic: What are the standard protocols for synthesizing this compound via solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Use Fmoc-based SPPS with the following steps:

Resin activation : Load Fmoc-D-Phe-Wang resin.

Deprotection : 20% piperidine in DMF.

Coupling : Activate amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH) with HBTU/DIPEA.

Cleavage : Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA gradient). Monitor purity via LC-MS .

Basic: Which spectroscopic methods are most effective for confirming the purity of this compound?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with a gradient elution (5–95% acetonitrile/0.1% TFA) to assess purity (>95%).

- Circular Dichroism (CD) : Confirm secondary structure absence (expected for linear peptides).

- FT-IR : Detect amide I (1640–1660 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to verify backbone integrity .

Advanced: How to design experiments to assess the biological activity of this compound in receptor binding assays?

Methodological Answer:

Target Selection : Identify putative receptors (e.g., GPCRs) via homology modeling using tools like SWISS-MODEL.

Competitive Binding Assay : Use radiolabeled ligands (e.g., ³H-Naloxone for opioid receptors) and measure IC₅₀ values.

Functional Assays : Employ cAMP or calcium flux assays in HEK293 cells transfected with target receptors. Include positive/negative controls and triplicate replicates .

Advanced: What statistical approaches resolve contradictions in dose-response data across studies using this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Testing : Compare assay conditions (e.g., buffer pH, temperature) using ANOVA.

- Bayesian Hierarchical Modeling : Quantify uncertainty in EC₅₀ estimates and identify outlier datasets .

Advanced: How to optimize HPLC conditions to separate this compound from diastereomeric byproducts?

Methodological Answer:

- Column Choice : Use chiral columns (e.g., Chirobiotic T) or polysaccharide-based columns (CHIRALPAK IG).

- Mobile Phase : Test isocratic elution with hexane/isopropanol (90:10) + 0.1% diethylamine.

- Temperature Control : Operate at 15°C to enhance enantiomeric resolution. Validate with spiked samples .

Advanced: What strategies mitigate batch-to-batch variability in research-grade this compound?

Methodological Answer:

- Quality Control (QC) : Require LC-MS, amino acid analysis, and peptide content quantification for each batch.

- Strict SOPs : Standardize coupling times, reagent ratios, and purification thresholds.

- Stability Monitoring : Use accelerated degradation studies (40°C/75% RH) to predict shelf-life variations .

Advanced: How to validate the stability of this compound under different storage conditions?

Methodological Answer:

Lyophilized State : Store at -80°C under argon; test via LC-MS monthly for 6 months.

Solution State : Assess in PBS (pH 7.4) at 4°C and 25°C; monitor aggregation via dynamic light scattering (DLS).

Long-Term Stability : Use Arrhenius kinetics to extrapolate degradation rates from accelerated studies .

Advanced: What computational methods predict the tertiary structure of this compound in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate in explicit solvent (TIP3P water) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to model interactions with target receptors.

- Circular Dichroism (CD) : Validate predicted α-helix/β-sheet content against experimental spectra .

Advanced: How to replicate conflicting solubility profiles of this compound reported in literature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.